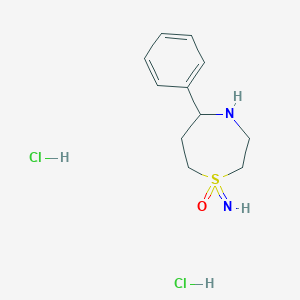

4-Bromo-2-chloro-3-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of complex compounds using 4-Bromo-2-chloro-3-methylphenol as a precursor. For instance, the reaction of this compound with VOSO4·XH2O generates an oxido-vanadium(V) complex, characterized by various spectroscopic techniques and single crystal X-ray diffraction crystallography. Such studies contribute to the understanding of coordination chemistry and the design of novel materials with potential applications in catalysis and materials science (Sheikhshoaie et al., 2015).

Environmental Fate and Transformation

This compound is a subject of interest in environmental chemistry, particularly in studies concerning the transformation of bromophenols in aquatic environments. Research has shown that halogenated disinfection byproducts, like bromophenols, undergo transformation during chlorination processes in water treatment, which has implications for understanding the fate of these compounds in the environment and their potential impact on water quality (Xiang et al., 2020).

Photoreaction Mechanisms

The photoreaction mechanisms of halogenated phenols, including compounds structurally related to this compound, have been explored using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. Such studies provide insights into the behavior of these compounds under irradiation, which is relevant for understanding their stability and transformation in natural and engineered systems (Akai et al., 2002).

Electrochemical Behavior

The electrochemical behavior of compounds like 4-Chloro-3-methylphenol has been studied to develop methods for their detection as environmental pollutants. These studies often involve advanced electroanalytical methods and provide a basis for detecting and quantifying halogenated phenols in environmental samples (Brycht et al., 2016).

Antioxidant Activity

Halogenated phenols, derived from marine sources or synthesized, have been investigated for their antioxidant activity. For example, bromophenols isolated from red algae have shown potent antioxidant effects, suggesting their potential application in pharmaceuticals and nutraceuticals (Olsen et al., 2013).

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-methylphenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide

Mode of Action

It is known to undergo enzyme-catalyzed copolymerization with phenols, a process catalyzed by the extracellular laccase of the fungus rhizoctonia praticola .

Biochemical Pathways

Its parent compound, profenofos, is known to inhibit acetylcholinesterase, an essential enzyme in the nervous system .

Result of Action

As a metabolite of profenofos, it may share some of the parent compound’s effects, but this requires further investigation .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-3-methylphenol is known to participate in various biochemical reactions . It interacts with enzymes such as extracellular laccase of the fungus Rhizoctonia praticola, undergoing enzyme-catalyzed copolymerization with phenols . The nature of these interactions involves the phenolic group of the compound, which can form hydrogen bonds and engage in pi-stacking interactions with proteins and other biomolecules.

Molecular Mechanism

It is known to participate in enzyme-catalyzed reactions, suggesting that it may bind to enzymes and potentially influence their activity

properties

IUPAC Name |

4-bromo-2-chloro-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKZGVNOJVYDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)

![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)

![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)

![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2693394.png)